The compound (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide is a complex organic molecule characterized by a chromene structure, which consists of a benzopyran ring system. This compound features several functional groups, including a sulfonamide moiety, an amine, and a carboxamide, which contribute to its biological activity and chemical reactivity. The chlorobenzene substituent enhances lipophilicity, potentially influencing interactions with biological targets.
The compound falls under the category of chromene derivatives and sulfonamides, which are known for their diverse biological activities, including antimicrobial and anticancer properties. Its structural characteristics suggest potential applications in medicinal chemistry and pharmacology.
The synthesis of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide typically involves several key steps:
The molecular formula of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide is . The structure comprises:
C1=CC=C(C(=C1)C(=O)N(C)C(=N)S(=O)(=O)C2=CC=C(C=C2)Cl)O
XWQKXWQXKXWQKX-XRZQZLJLSA-N
The compound can participate in various chemical reactions due to its functional groups:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems and its potential applications in drug design.
The mechanism of action for (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide involves:
Computer-aided drug design predicts that this compound could interact with various targets, making it a candidate for further pharmacological studies.
The potential applications of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide include:
This compound represents a promising area for further research due to its unique structural characteristics and potential biological activities .
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: